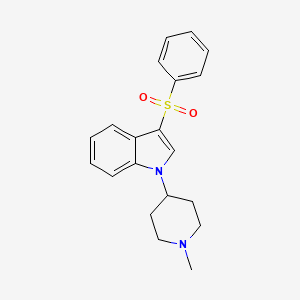
1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a phenylsulfonyl group and a piperidinyl group attached to the indole core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions, typically using reagents like sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the piperidinyl or phenylsulfonyl groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Indole, 1-(1-methyl-4-piperidinyl)-2-(phenylsulfonyl)-: This compound has a similar structure but with the phenylsulfonyl group attached at a different position on the indole core.
1H-Indole, 1-(1-methyl-4-piperidinyl)-4-(phenylsulfonyl)-: Another similar compound with the phenylsulfonyl group attached at yet another position on the indole core.
The uniqueness of 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
651335-68-1 |
|---|---|
Fórmula molecular |
C20H22N2O2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-1-(1-methylpiperidin-4-yl)indole |
InChI |
InChI=1S/C20H22N2O2S/c1-21-13-11-16(12-14-21)22-15-20(18-9-5-6-10-19(18)22)25(23,24)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |
Clave InChI |
LFJCFBWZJFNIFC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


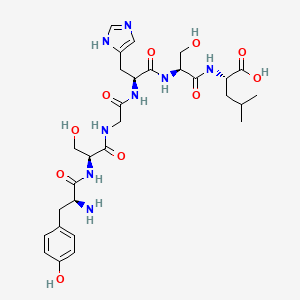
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
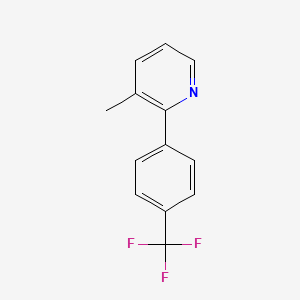
![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

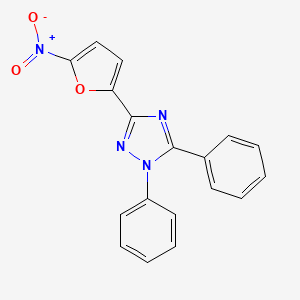
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

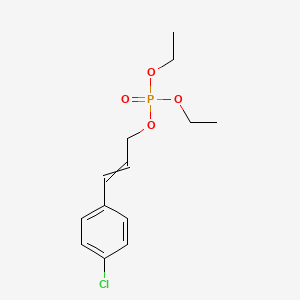
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

